

2,3,5,6-tetrachloropyridine CAS number and molecular weight

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Compound of Interest

Compound Name: 2,3,5,6-Tetrachloropyridine

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In-Depth Technical Guide: 2,3,5,6-Tetrachloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3,5,6-tetrachloropyridine**, a key chemical intermediate. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its primary applications and toxicological profile.

Core Data Summary

2,3,5,6-Tetrachloropyridine, a chlorinated derivative of pyridine, is a white crystalline solid at room temperature.^{[1][2]} It is primarily utilized as a chemical intermediate in the production of various agrochemicals and pharmaceuticals.^{[2][3]}

Chemical and Physical Properties

The fundamental properties of **2,3,5,6-tetrachloropyridine** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value
CAS Number	2402-79-1
Molecular Formula	C ₅ HCl ₄ N
Molecular Weight	216.88 g/mol [4]
Melting Point	90.5 °C[1][5]
Boiling Point	251.6 °C[5]
Density	1.7 ± 0.1 g/cm ³ [4]
Vapor Pressure	0.02 mmHg at 25 °C[5]
Water Solubility	29.4-30.2 mg/L at 25 °C[5]
Log Kow	3.32[1]
Appearance	White crystalline solid[1][2]
Odor	Camphor-like[1]

Toxicological Data

Toxicological data is crucial for handling and safety assessments. The following table summarizes key toxicity values for **2,3,5,6-tetrachloropyridine**.

Test	Species	Route	Value
LD ₅₀	Rat (male)	Oral	1414 mg/kg[6]
LD ₅₀	Rat (female)	Oral	1182 mg/kg[6]
LD ₅₀	Mouse (female)	Intraperitoneal	1150 mg/kg[6]
LC ₅₀ (4h)	Rat	Inhalation	> 98,000 mg/m ³ [7]
Eye Irritation	Rabbit	-	Very slight conjunctival irritation[6]
Skin Irritation	Rabbit	-	Slight redness after repeated application[6]

Experimental Protocols

Several methods for the synthesis of **2,3,5,6-tetrachloropyridine** have been developed. Below are detailed protocols for two common approaches.

Protocol 1: Synthesis from Pentachloropyridine

This protocol describes the dechlorination of pentachloropyridine to yield **2,3,5,6-tetrachloropyridine**.

Materials:

- Pentachloropyridine
- Zinc powder
- Ammonium salt (e.g., ammonium chloride)
- Solvent (e.g., alkylnitrile such as acetonitrile, or a mixture with water)[8]

Procedure:

- In a reaction vessel, dissolve pentachloropyridine in the chosen solvent.^[8]
- Add an ammonium salt to the mixture.^[8]
- Gradually add zinc powder to the reaction mixture. The amount of zinc should be approximately 0.7 to 1.1 gram atoms per mole of pentachloropyridine.^[8]
- Heat the reaction mixture and maintain it at a temperature suitable for the chosen solvent system, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS).
- Upon completion, cool the reaction mixture and filter to remove any unreacted zinc and other solid byproducts.
- The filtrate, containing the product, can be further purified by crystallization, distillation, or chromatography to isolate pure **2,3,5,6-tetrachloropyridine**.^[9]

Protocol 2: Synthesis from Pyridine via Liquid-Phase Chlorination

This method involves the direct chlorination of pyridine in a liquid phase.

Materials:

- Pyridine
- Chlorinating agent (e.g., sulfur dichloride)
- Solvent (e.g., carbon tetrachloride)
- Nitrogen gas
- Sodium hydroxide solution (20%)
- Anhydrous magnesium sulfate

Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve pyridine in carbon tetrachloride.
[10]
- Cool the mixture to 0 °C using an ice bath.[10]
- Slowly add the chlorinating agent (sulfur dichloride) dropwise, ensuring the internal temperature remains below 20 °C.[10]
- After the addition is complete, heat the reaction mixture to reflux (approximately 71-80 °C) and maintain for 6-8 hours.[10]
- Cool the reaction mixture to room temperature and filter to remove any solid precipitates.[10]
- Neutralize the filtrate by the dropwise addition of a 20% sodium hydroxide solution.[10]
- Separate the organic phase, dry it over anhydrous magnesium sulfate, and then remove the solvent under reduced pressure.[10]
- The crude product can be purified by column chromatography to yield pure **2,3,5,6-tetrachloropyridine**. [10]

Applications and Significance

2,3,5,6-Tetrachloropyridine is a crucial intermediate in the synthesis of several commercially important products, particularly in the agrochemical and pharmaceutical industries.[2][3]

Agrochemical Synthesis

The primary application of **2,3,5,6-tetrachloropyridine** is in the production of pesticides.[2] It is a key precursor for the synthesis of the insecticide chlorpyrifos and the herbicide triclopyr.[1][11] The high demand for these crop protection agents drives the market for **2,3,5,6-tetrachloropyridine**.

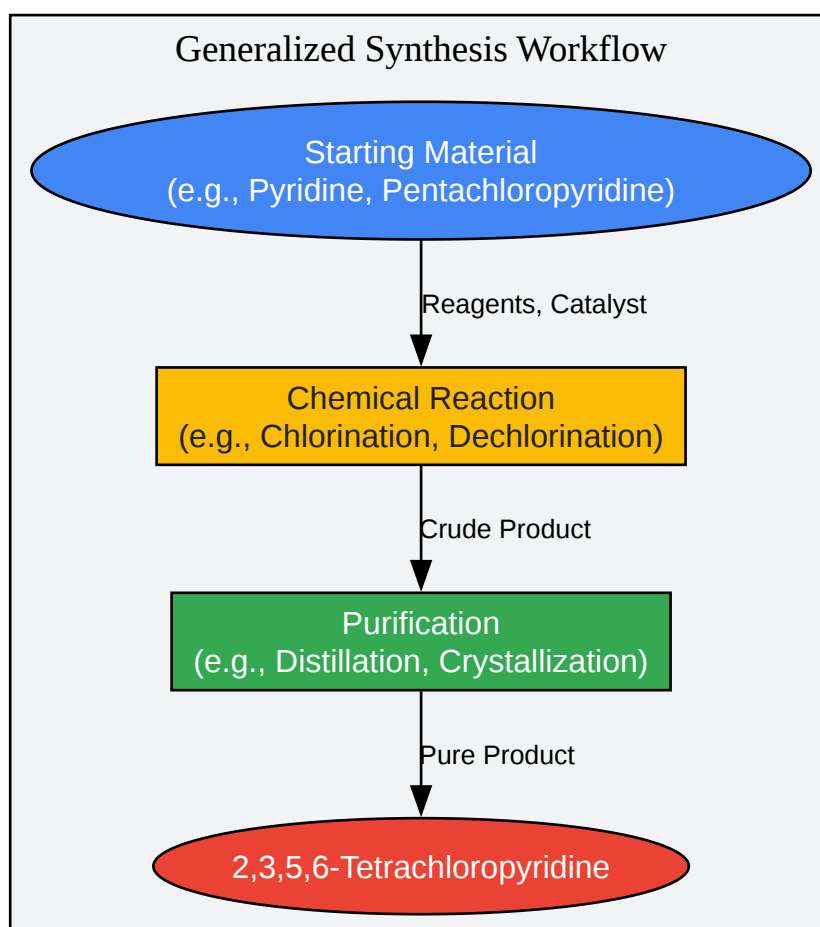
Pharmaceutical and Chemical Research

In the pharmaceutical sector, this compound serves as a building block for the development of new therapeutic agents, particularly those with antimicrobial properties.[2][3] Its stable and

reactive nature also makes it a valuable tool for researchers in medicinal chemistry and material science, facilitating various chemical transformations.[2]

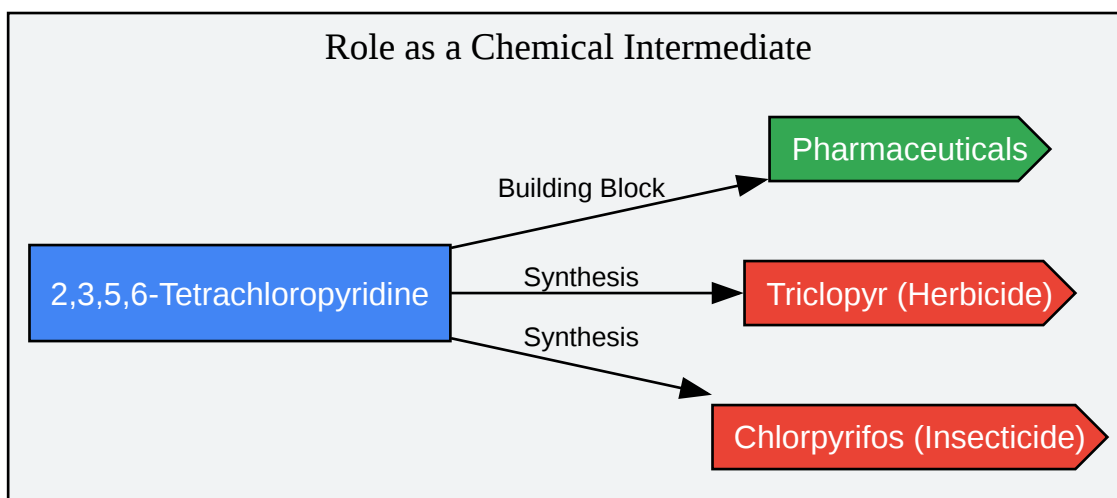
Visualized Workflows and Pathways

To better illustrate the relationships and processes involving **2,3,5,6-tetrachloropyridine**, the following diagrams are provided.



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Caption: Generalized workflow for the synthesis of **2,3,5,6-tetrachloropyridine**.



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Caption: Role of **2,3,5,6-tetrachloropyridine** as a key intermediate.

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